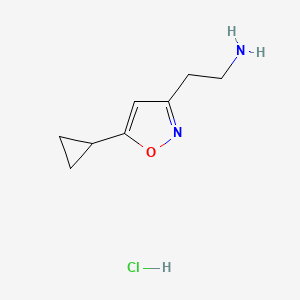amine hydrochloride CAS No. 2098112-77-5](/img/structure/B1485250.png)
[2,2-Dimethyl-3-(2-methylphenyl)propyl](methyl)amine hydrochloride
Vue d'ensemble
Description
2,2-Dimethyl-3-(2-methylphenyl)propyl](methyl)amine hydrochloride, commonly referred to as DMMPH, is an organic compound with a wide range of applications in various fields of science. It is an amine derivative of 2-methylphenylpropyl and is used in a variety of scientific applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- A study on the generation of structurally diverse libraries through alkylation and ring closure reactions highlights the potential of certain chemical compounds as starting materials for creating a wide array of structurally varied compounds. This process involves reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, various amines, and ketones, leading to the production of dithiocarbamates, thioethers, and other derivatives (Roman, 2013).
Drug Design and Pharmacology
- Research into drug metabolism and design has led to the synthesis of analogs intended to enhance pharmacological profiles. For example, the design and synthesis of DDPH analogs, aimed at blocking hydroxylation and extending drug duration, demonstrate the approach towards optimizing drug properties through chemical modification (Xi et al., 2011).
Novel Reagents for Chemical Synthesis
- The development of new reagents for protecting carboxylic acids showcases the innovative use of chemical compounds in synthesis. The reagent 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is described as a tool for the stable protection of carboxylic acids under basic conditions, illustrating the compound's utility in organic synthesis (Arai et al., 1998).
Metal Chelation for Medical Imaging
- Investigations into metal chelates of medical interest involve the synthesis of complexes with specific ligands for applications in medical imaging. The preparation of 99mTc complexes using tricatechol and dicatechol ligands demonstrates the role of chemical compounds in developing diagnostic agents (Hahn & Rupprecht, 1991a), (Hahn & Rupprecht, 1991b).
These examples, while not directly related to "2,2-Dimethyl-3-(2-methylphenyl)propylamine hydrochloride," demonstrate the breadth of research applications for similar chemical compounds, including synthetic chemistry, drug design, novel reagent development, and medical imaging. The cited works reflect the diverse possibilities for applying chemical compounds in scientific research, underscoring the importance of chemical synthesis, modification, and application in developing new technologies and therapeutic agents.
Propriétés
IUPAC Name |
N,2,2-trimethyl-3-(2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-11-7-5-6-8-12(11)9-13(2,3)10-14-4;/h5-8,14H,9-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWNOOOQDRAUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2-Dimethyl-3-(2-methylphenyl)propyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)

![3-(prop-2-yn-1-yl)-3H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485172.png)

![N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1485176.png)

amine hydrochloride](/img/structure/B1485178.png)

![1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485183.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)
amine](/img/structure/B1485187.png)
